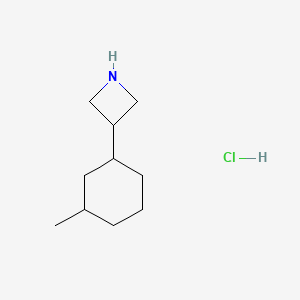
3-(3-Methylcyclohexyl)azetidine hydrochloride
Vue d'ensemble
Description
3-(3-Methylcyclohexyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclohexyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclohexylamine with a suitable azetidine precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylcyclohexyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 3-(3-Methylcyclohexyl)azetidine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
3-(3-Methylcyclohexyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methylcyclohexyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound, which is a four-membered nitrogen-containing heterocycle.
3-Methylazetidine: A similar compound with a methyl group attached to the azetidine ring.
Cyclohexylazetidine: A compound with a cyclohexyl group attached to the azetidine ring.
Uniqueness
3-(3-Methylcyclohexyl)azetidine hydrochloride is unique due to the presence of both a cyclohexyl and a methyl group on the azetidine ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(3-methylcyclohexyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h8-11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHGZIGUJAAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
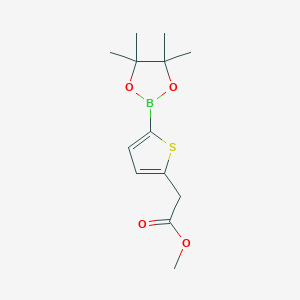

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
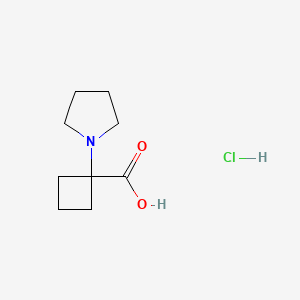
![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)
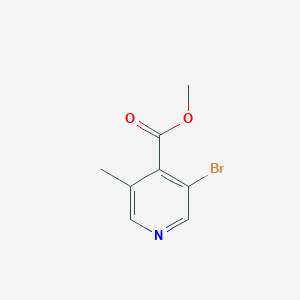
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)

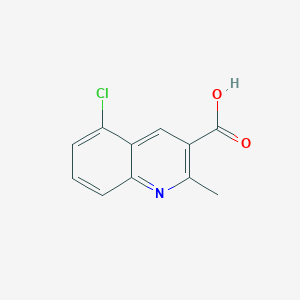
![N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B1435747.png)

![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
